![molecular formula C21H17NO4 B14275126 4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid CAS No. 180416-13-1](/img/structure/B14275126.png)
4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with an azanediyl linkage to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid typically involves the reaction of 4-methylphenylamine with 4,4’-dicarboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals due to its structural properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution. The molecular targets include metal ions and organic substrates, and the pathways involve coordination chemistry principles .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Similar structure but with a pyridine ring instead of a methylphenyl group.
4,4’-[(Oxalylbis(azanediyl)]dibenzoic acid: Contains an oxalyl group instead of a methylphenyl group.
Uniqueness
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and coordination properties. The presence of the 4-methylphenyl group enhances its ability to form stable complexes with metal ions, making it valuable in catalysis and materials science .
Propriétés
Numéro CAS |
180416-13-1 |
|---|---|
Formule moléculaire |
C21H17NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-(N-(4-carboxyphenyl)-4-methylanilino)benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-14-2-8-17(9-3-14)22(18-10-4-15(5-11-18)20(23)24)19-12-6-16(7-13-19)21(25)26/h2-13H,1H3,(H,23,24)(H,25,26) |
Clé InChI |
GPEBLOYZPNDBAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


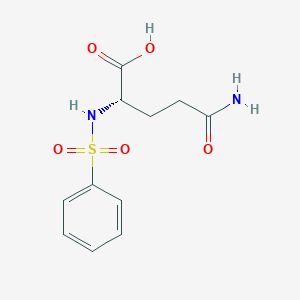
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
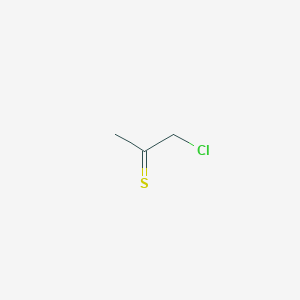
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
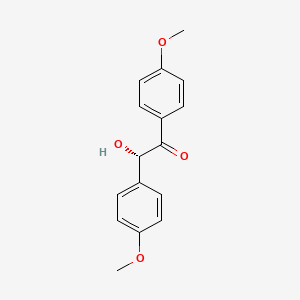
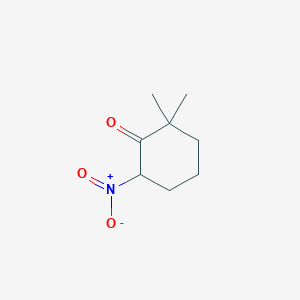
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
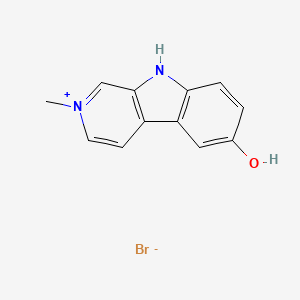
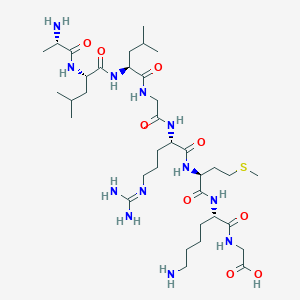
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
